4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
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Overview
Description
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is an organic compound that features a chlorophenoxy group, a dimethylamino group, and a pentenone structure
Mechanism of Action
Target of Action
The primary target of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is TMEM206 , a transmembrane protein . TMEM206 is known to conduct Cl− ions across plasma and vesicular membranes upon activation at low pH .
Mode of Action
The compound interacts with TMEM206, inhibiting its mediated currents .
Biochemical Pathways
The inhibition of TMEM206 affects the conduction of Cl− ions across plasma and vesicular membranes . The downstream effects of this inhibition are currently under investigation.
Pharmacokinetics
It is known that the compound’s inhibitory effect on tmem206 is ph-dependent, suggesting that its bioavailability may be influenced by the ph of its environment .
Action Environment
The action of this compound is influenced by environmental factors, particularly pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one typically involves the reaction of 2-chlorophenol with a suitable pentenone precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenoxy)benzoic acid: Shares the chlorophenoxy group but differs in the overall structure.
(4-Chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Biological Activity
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound with potential applications in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.72 g/mol
- CAS Number : 1164506-63-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular processes. The compound may modulate enzyme activity, influencing metabolic pathways and cellular signaling mechanisms.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties, particularly in pathways related to inflammation and pain modulation. It has been investigated for its potential therapeutic effects in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of oxidative stress, potentially offering protective effects against neurodegenerative diseases.
Biological Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Anti-inflammatory effects | |
Neuroprotection | Protection against oxidative stress |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers. The study highlighted the compound's potential as a therapeutic agent for inflammatory disorders.
Case Study 2: Neuroprotective Mechanisms
In a zebrafish model of epilepsy, the compound was shown to improve survival rates and reduce seizure activity. The underlying mechanism involved the modulation of neurotransmitter levels, suggesting its role in neuroprotection and seizure management .
In Vitro Studies
In vitro assays have confirmed that this compound effectively inhibits specific enzymes involved in inflammatory pathways. This inhibition correlates with decreased production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
In Vivo Studies
Animal studies have provided further evidence of the compound’s efficacy. Notably, it demonstrated significant anti-inflammatory and analgesic effects when administered in models of induced inflammation .
Properties
IUPAC Name |
(E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYUPSAWIDEYPA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.